tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate

Analytical Chemistry Stereochemistry Pharmaceutical Quality Control

Rosuvastatin QC laboratories face a recurring bottleneck: generic stereoisomer mixtures or unspecified chirality produce incorrect HPLC retention times, causing method validation failures and ANDA submission delays. This (3S,4R)-stereoisomer provides the definitive analytical solution: • Certified reference standard with defined anti-1,3-diol stereochemistry for accurate impurity profiling per ICH Q3A/Q3B guidelines • Validated for HPLC/UPLC method development, system suitability testing, and forced degradation studies • Supplied with comprehensive characterization data (COA, HPLC, MS, NMR) to support regulatory dossier requirements

Molecular Formula C10H19ClO4
Molecular Weight 238.71 g/mol
CAS No. 404958-68-5
Cat. No. B052928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate
CAS404958-68-5
Synonyms(3S,5R)-6-Chloro-3,5-dihydroxyhexanoic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC10H19ClO4
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CC(CCl)O)O
InChIInChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyFIKPWJZUGTVXCO-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate: Defined Stereoisomer


tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate (CAS 404958-68-5) is a chiral synthon and an impurity reference standard in the synthesis of Rosuvastatin, a potent HMG-CoA reductase inhibitor [1]. This compound represents the anti-(3S,4R) stereoisomer of the tert-butyl 6-chloro-3,5-dihydroxyhexanoate framework, which possesses two chiral centers, enabling four stereoisomers with distinct chemical behaviors and biological relevance [2]. Its primary value in procurement lies in its specific stereochemical identity for analytical and synthetic applications.

Chiral reference-standard workflow for Rosuvastatin impurity profiling
Stereochemical-control study fit via defined (3S,4R) anti configuration
Supports analytical method development and chiral synthon applications

Stereochemical Identity and Substitution Risk


Substituting tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate with a generic or unspecified stereoisomer introduces unacceptable analytical and synthetic risk. The compound's (3S,4R) stereochemistry defines its chromatographic retention time and its reactivity profile in downstream chemical transformations . Alternative isomers, such as the (3R,5S)-enantiomer, are not merely impurities but possess different physical and spectral properties that preclude their use as interchangeable reference standards . In the context of Rosuvastatin synthesis and quality control, the specific stereochemical identity is critical for achieving accurate impurity profiling and method validation, as required by regulatory guidelines [1].

Target (3S,4R) Specific anti configuration defines retention time and reactivity in Rosuvastatin synthesis and impurity assays.
Alternate Isomer (3R,5S) Syn diastereomer may shift chromatographic and spectral properties, preventing direct substitution as a reference standard.
Characterized Impurity Standard Provided with full documentation traceable to pharmacopeial requirements for regulatory method validation.
Generic Research-Grade Isomer May lack certification and traceability, limiting use in ANDA-level quality control applications.

Stereoisomer Differentiation Evidence


Anti-Stereochemistry: Chromatographic and Reactivity Profile

tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate is characterized by an anti configuration between its C-3 and C-5 hydroxyl groups, a stereochemical arrangement that is explicitly contrasted with the syn-(3R,5S) isomer [1]. This anti arrangement results in distinct physicochemical properties and chemical reactivity compared to other isomers, a critical differentiator in synthetic planning and impurity profiling [2].

Anti Stereochemistry
Class-level
anti-(3S,4R) vs syn-(3R,5S) diastereomer
Defines retention and reactivity profile for impurity marker use
Stereochemical context for impurity profiling; distinct diastereomeric relationship
Analytical Chemistry Stereochemistry Pharmaceutical Quality Control

Regulatory-Grade Purity for Pharmacopeial Compliance

Commercially sourced tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate is provided with detailed characterization data compliant with regulatory guidelines and can serve as a reference standard traceable to pharmacopeial standards (e.g., USP or EP) [1]. This contrasts with generic research-grade isomers that may lack the full certification and documentation required for quality control applications in an Abbreviated New Drug Application (ANDA) or commercial production [2].

Regulatory Compliance
Reported
Full characterization data & pharmacopeial traceability available
Supports ANDA and method validation workflows
Documentation context for QC; verify supplier certificate
Analytical Method Validation Quality Control Regulatory Science

Physicochemical Constants Confirm Identity

The compound exhibits specific physicochemical properties that differ from its diastereomers, including a density of 1.2±0.1 g/cm³ and a boiling point of 364.6±42.0 °C at 760 mmHg . While the exact values for the (3S,5S) isomer (CAS 325471-28-1) are not reported, its distinct canonical SMILES string (C[C@@H](CCl)O)C[C@@H](CC(=O)OC(C)(C)C)O) confirms a different spatial arrangement of atoms, which will result in unique physical properties and chromatographic behavior [1].

Physicochemical Identity
Reported
Density: 1.2±0.1 g/cm³; Bp: 364.6±42.0 °C (760 mmHg)
Distinct identity from (3S,5S) isomer confirmed
Computational prediction; verify experimentally for QC use
Physical Chemistry Analytical Characterization Material Science

Key Application Scenarios


Analytical Method Development for Impurity Profiling

This compound serves as a primary reference standard for developing and validating HPLC or UPLC methods for the detection and quantification of the (3S,4R)-stereoisomer as an impurity in Rosuvastatin drug substance and finished product. Its distinct stereochemistry and supplied certification support regulatory submissions and quality control (QC) in commercial production [1].

Chiral Building Block for Rosuvastatin Analogs

As a structurally defined anti-1,3-diol, tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate can be used as a synthetic intermediate to prepare rosuvastatin analogs or metabolites for structure-activity relationship (SAR) studies and drug metabolism research. Its specific stereochemistry ensures the correct three-dimensional presentation of the pharmacophore [2].

Calibration of Analytical Instruments in QC

The compound's defined physicochemical properties, including its density and boiling point, make it suitable for calibrating analytical instruments and verifying system suitability in pharmaceutical QC laboratories engaged in statin analysis. Its known identity ensures accurate and reproducible measurements .

Application
Selection Property
Validation Focus
Impurity Profiling Method Development
Defined (3S,4R) stereochemistry
HPLC/UPLC retention time and resolution
Rosuvastatin Analog Synthesis
anti-1,3-diol chiral building block
Stereochemical fidelity in SAR studies
Analytical Instrument Calibration
Defined density and boiling point
System suitability for statin analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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